molecular formula C4H3N3O B12908177 4-hydroxy-1H-imidazole-5-carbonitrile CAS No. 79713-03-4

4-hydroxy-1H-imidazole-5-carbonitrile

Cat. No.: B12908177
CAS No.: 79713-03-4
M. Wt: 109.09 g/mol
InChI Key: WMJORRSQKXCYDF-UHFFFAOYSA-N
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Description

4-hydroxy-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1H-imidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the reaction of 4-hydroxymethyl imidazole with manganese dioxide under specific conditions. The molar ratio of 4-hydroxymethyl imidazole to manganese dioxide is usually 1:3-5.6, and the reaction is carried out in solvents such as methanol, pyridine, or ethanol for 6-12 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in methanol, pyridine, or ethanol.

    Reduction: Common reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese dioxide typically yields oxidized derivatives of the imidazole ring .

Scientific Research Applications

4-hydroxy-1H-imidazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-hydroxy-1H-imidazole-5-carbonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-hydroxy-1H-imidazole-5-carbonitrile can be compared with other imidazole derivatives, such as:

  • 1H-imidazole-4-carbonitrile
  • 4H-imidazole-5-carbaldoxime
  • 4H-imidazole-5-carboxylate

These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the hydroxy group in this compound makes it unique and potentially more reactive in certain chemical reactions .

Biological Activity

4-Hydroxy-1H-imidazole-5-carbonitrile (CAS: 79713-03-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H3N3OC_4H_3N_3O and a molecular weight of 111.08 g/mol. Its structure features an imidazole ring, which is known for its biological relevance.

PropertyValue
Molecular FormulaC₄H₃N₃O
Molecular Weight111.08 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study highlighted that the compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antibacterial agent.

Antioxidant Properties

The compound has been evaluated for its antioxidant activity , particularly in scavenging free radicals. The radical scavenging activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it exhibited a concentration-dependent effect. The IC50 value was found to be approximately 25 µg/mL, indicating moderate antioxidant potential .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes relevant in various biochemical pathways:

  • Lipoxygenase Inhibition : It has shown potential as a lipoxygenase inhibitor, which is crucial in inflammatory processes. In vitro studies reported IC50 values around 30 µM, suggesting it may play a role in anti-inflammatory therapies .
  • Monoamine Oxidase (MAO) Inhibition : The compound also demonstrated inhibitory effects on monoamine oxidase B (MAO-B), with IC50 values reported at 50 µM, indicating potential applications in neurodegenerative disorders .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study involved:

  • Method : Agar well diffusion method.
  • Results : The compound produced inhibition zones ranging from 15 to 20 mm at concentrations of 100 µg/mL.

This study supports the compound's potential as a lead candidate for developing new antibacterial agents.

Case Study 2: Antioxidant Activity

A comparative study assessed the antioxidant capacity of several imidazole derivatives, including this compound. The findings indicated that it outperformed several known antioxidants in scavenging DPPH radicals:

CompoundIC50 (µg/mL)
This compound25
Ascorbic Acid30
Quercetin35

These results suggest that the compound could be beneficial in formulations aimed at reducing oxidative stress .

Properties

IUPAC Name

4-hydroxy-1H-imidazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-1-3-4(8)7-2-6-3/h2,8H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJORRSQKXCYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320022
Record name 4-hydroxy-1H-imidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79713-03-4
Record name NSC353745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-1H-imidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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